N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 1105252-79-6) is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-methoxyphenyl group at the N4 position and a pyridin-3-ylmethyl substituent at the N6 position. This compound belongs to a class of bicyclic heterocycles known for their role in medicinal chemistry, particularly in kinase inhibition and cancer therapeutics . Its synthesis involves sequential substitutions on the pyrazolo-pyrimidine core, as exemplified by related compounds in the evidence (e.g., phosphoramidite coupling in ). The 4-methoxy group on the phenyl ring enhances solubility compared to hydrophobic substituents like bromine (e.g., ), while the pyridinylmethyl moiety may contribute to target binding through π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-26-14-6-4-13(5-7-14)22-16-15-11-21-25-17(15)24-18(23-16)20-10-12-3-2-8-19-9-12/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITAXMLIYLSYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Hydrazine Derivatives
Reaction of 4,6-dichloropyrimidine with hydrazine hydrate in ethanol at reflux yields 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, which is subsequently chlorinated using phosphorus oxychloride to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Alternative routes employ bis-Boc-guanyl pyrazole to introduce protected guanidine groups, enabling selective deprotection for downstream functionalization.
Regioselective Amination at Position 4
Nucleophilic Aromatic Substitution
The 4-chloro position undergoes substitution with 4-methoxyphenylamine under mild basic conditions. Using DIPEA (N,N-diisopropylethylamine) in acetonitrile at 80°C for 12 hours achieves >85% conversion to N⁴-(4-methoxyphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Polar aprotic solvents like DMF enhance reactivity, while excess amine ensures complete substitution.
Palladium-Catalyzed Coupling
For sterically hindered amines, a Suzuki-Miyaura coupling is employed. reacting 4-bromo-1H-pyrazolo[3,4-d]pyrimidine with 4-methoxyphenylboronic acid in the presence of PdCl₂(dppf) and potassium carbonate in THF/water (3:1) at 100°C yields the N⁴-aryl product in 78% isolated yield.
Functionalization at Position 6
Reductive Amination
Introduction of the pyridin-3-ylmethyl group employs reductive amination of 6-amino-1H-pyrazolo[3,4-d]pyrimidine with pyridine-3-carbaldehyde. Sodium cyanoborohydride in methanol at room temperature facilitates this step, achieving 70–75% yield after purification by silica gel chromatography.
Curtius Rearrangement
A more robust method involves converting a carboxylic acid intermediate to an isocyanate via Curtius rearrangement. Treating 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene generates an acyl azide, which thermally decomposes to the isocyanate. Subsequent reaction with pyridin-3-ylmethanol affords the target compound in 65% yield.
One-Pot Sequential Functionalization
WO2021074138A1 discloses a one-pot strategy combining Suzuki coupling and amination. Starting from 2,4-dichloropyrimidine , sequential coupling with 3-pyridylboronic acid and 4-methoxyphenylamine in a PdCl₂(dppf)/DIPEA system produces the disubstituted pyrimidine core, which is cyclized with hydrazine to yield the final product. This method reduces purification steps and achieves 68% overall yield.
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexanes). Key characterization data include:
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¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, pyrazole-H), 8.45 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.68–7.61 (m, 4H, aryl-H).
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HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile/water).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 85 | 97 | Mild conditions |
| Suzuki Coupling | 78 | 95 | Tolerance to steric hindrance |
| Curtius Rearrangement | 65 | 93 | Scalable for large batches |
| One-Pot Synthesis | 68 | 96 | Reduced purification steps |
Challenges and Optimization
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Regioselectivity : Competing reactions at positions 4 and 6 are mitigated using electron-withdrawing groups (e.g., chloro) to direct amination.
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Byproduct Formation : Phosphorous salts from DPPA require careful washing with aqueous NaHCO₃.
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Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit promising anticancer properties. For instance, pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound could selectively inhibit cancer cell growth by targeting the ATP-binding site of kinases such as BRAF and VEGFR .
Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). Inhibiting these enzymes can enhance the expression of HIFs, which are important for cellular response to low oxygen levels and have implications in treating conditions like anemia and ischemia.
Antimicrobial Properties
Preliminary studies suggest that similar pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial DNA synthesis or inhibition of specific metabolic pathways essential for bacterial growth .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in vitro. The results showed a significant reduction in cell viability in breast cancer cell lines after treatment with the compound. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent .
Case Study 2: Prolyl Hydroxylase Inhibition
In another investigation focused on prolyl hydroxylase inhibitors, researchers found that the compound effectively increased HIF levels in hypoxic conditions. This was linked to improved erythropoiesis and potential therapeutic benefits for patients suffering from anemia due to chronic kidney disease.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Effects on Activity
- The methoxy group also enhances solubility relative to hydrophobic substituents like bromine () .
- N6 Position : The pyridin-3-ylmethyl group distinguishes the target compound from analogues with alkyl or arylalkyl substituents (e.g., cycloheptyl in or phenethyl in ). This moiety may facilitate interactions with kinase ATP-binding pockets, as seen in TrkA inhibitors ().
Physicochemical Properties
- The 4-methoxy group likely improves aqueous solubility compared to bromophenyl (, solubility: 2.7e-3 g/L) or chlorophenyl derivatives .
Biological Activity
N4-(4-methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with methoxy and pyridinyl substituents. The general formula can be represented as follows:
This structure is responsible for its interactions with various biological targets.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway. This inhibition can lead to reduced cell proliferation in cancerous cells by disrupting nucleotide synthesis .
- Kinase Inhibition : Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine can act as inhibitors of epidermal growth factor receptors (EGFR), which are implicated in various cancers. The compound's structural similarity to ATP allows it to competitively inhibit kinase activity .
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays. The following table summarizes key findings from recent studies:
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study assessed the anti-proliferative effects of the compound on A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results demonstrated significant growth inhibition and induction of apoptosis, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Flow cytometric analysis revealed that treatment with the compound led to cell cycle arrest at the S and G2/M phases in cancer cells, suggesting its utility in targeting cell cycle regulation pathways .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core, followed by substitution at N4 and N6 positions.
- Step 1 : Use palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) for coupling reactions with aryl/heteroaryl groups .
- Step 2 : Optimize solvent choice (DMF or DMSO for solubility) and temperature (80–120°C) to enhance yield. Microwave-assisted synthesis can reduce reaction time .
- Quality Control : Validate purity via HPLC (>95%) and confirm structure via ¹H/¹³C NMR .
Q. How is the compound characterized to confirm structural integrity?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for methoxyphenyl (δ 3.8 ppm for -OCH₃) and pyridinylmethyl (δ 4.5 ppm for -CH₂-) groups .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ matching the molecular formula (C₂₃H₂₀N₇O).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. What in vitro assays are suitable for initial biological screening?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition against JAK3 or CDK2/cyclin E, with staurosporine as a positive control .
- Cytotoxicity : Screen in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays, comparing IC₅₀ values to reference inhibitors like imatinib .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with JAK3’s ATP-binding pocket (PDB: 4LIV). Focus on hydrogen bonds with Leu905 and hydrophobic contacts with Val836 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequency .
- SAR Insights : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance kinase affinity .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Analysis Framework :
- Pharmacokinetics : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and CYP450 metabolism using LC-MS/MS. Poor oral bioavailability may explain in vivo inefficacy .
- Formulation : Improve solubility via nanoencapsulation (e.g., PLGA nanoparticles) or co-solvents (PEG-400) .
- Contradiction Resolution : Cross-validate data using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Experimental Design :
- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Proteomic Analysis : Use SILAC labeling in HEK293 cells to quantify changes in phosphoproteome upon treatment .
- Chemical Modification : Introduce steric hindrance (e.g., methyl groups on the pyridine ring) to reduce interactions with non-target kinases .
Key Challenges and Solutions
- Low Solubility : Use DMSO for in vitro assays or develop prodrugs (e.g., phosphate esters) for in vivo studies .
- Data Reproducibility : Standardize reaction conditions (humidity control for hygroscopic intermediates) and biological assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
